molecular formula C9H6O4 B1611346 4-Isobenzofurancarboxylic acid, 1,3-dihydro-1-oxo- CAS No. 4792-27-2

4-Isobenzofurancarboxylic acid, 1,3-dihydro-1-oxo-

Cat. No. B1611346
CAS RN: 4792-27-2
M. Wt: 178.14 g/mol
InChI Key: VBNXTCQFKJLUEQ-UHFFFAOYSA-N
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Description

4-Isobenzofurancarboxylic acid, 1,3-dihydro-1-oxo-, also known as 3-Oxo-1,3-dihydroisobenzofuran-4-carboxylic acid, is a chemical compound with the molecular formula C9H6O4 and a molecular weight of 178.14 . It is a type of benzofuran compound .


Synthesis Analysis

Benzofuran compounds, including 4-Isobenzofurancarboxylic acid, 1,3-dihydro-1-oxo-, are ubiquitous in nature and have been the subject of numerous studies due to their strong biological activities . Various methods for constructing benzofuran rings have been discovered in recent years. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of 4-Isobenzofurancarboxylic acid, 1,3-dihydro-1-oxo- is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The compound has a molecular formula of C9H6O4 and a molecular weight of 178.14 .


Chemical Reactions Analysis

The synthesis of benzofuran compounds, including 4-Isobenzofurancarboxylic acid, 1,3-dihydro-1-oxo-, often involves complex chemical reactions. For example, a benzofuran ring can be constructed by proton quantum tunneling, which results in fewer side reactions and high yield, making it conducive to the construction of complex benzofuran ring systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Isobenzofurancarboxylic acid, 1,3-dihydro-1-oxo- include its molecular formula (C9H6O4), molecular weight (178.14), and its structure which includes a benzofuran ring .

Scientific Research Applications

Vibrational Spectroscopy of 4-Aminobenzoic Acid

4-Aminobenzoic acid (4ABA), a biologically relevant molecule with two protonation sites, has been studied for its vibrational spectra in the gas phase. The research focused on the structure of the O-protomer of 4ABA, exploring its isomeric forms and attachment to other molecules. The study provides insights into the molecular interactions and structural details of 4ABA, a compound related to 4-Isobenzofurancarboxylic acid (T. Khuu, Nan Yang, Mark A. Johnson, 2020) details.

Synthetic Chemistry and Compound Formation

Synthesis of Nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic Acid

The study detailed the synthesis of compounds derived from 4-hydroxy-3-nitrobenzoic acid, exploring their structure through various spectroscopic techniques. It contributes to the knowledge of chemical synthesis routes and structural characterization of novel compounds (Yin Du-lin, 2007) details.

Corrosion Inhibition and Surface Chemistry

Study on Anti-corrosive Behavior of Indanones Derivatives

Indanone derivatives were examined for their anti-corrosive properties on mild steel in an acidic environment. The study combined experimental and theoretical methods to understand the adsorption and inhibition mechanisms, providing valuable insights into material protection and surface chemistry (A. Saady et al., 2018) details.

Ring Contraction and Molecular Transformation

Ring Contracting Rearrangements of Isochromen-1-ones

The research described the ring contraction and rearrangement processes of certain compounds, yielding products with high yield and no need for further purification. This study adds to the understanding of molecular transformations and synthetic pathways in organic chemistry (T. Opatz, D. Ferenc, 2006) details.

Germination Inhibition and Botanical Research

Germination Inhibitory Constituents from Erigeron annuus

The study isolated and identified germination inhibitory constituents from Erigeron annuus, examining their structure and germination inhibitory effects. This research contributes to understanding the chemical ecology and potential agricultural applications of plant-derived compounds (H. Oh et al., 2002) details.

Biological Activity and Medical Applications

Biological Activity of γ-Lactone Carboxylic Acid

A compound was synthesized and tested for its biological activity, showing potential significance in stem cell research and microbial growth enhancement. This study provides insights into bioactive compounds and their potential applications in medical and biological research (R. Denton et al., 2021) details.

Future Directions

Benzofuran compounds, including 4-Isobenzofurancarboxylic acid, 1,3-dihydro-1-oxo-, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . Future research may focus on exploring their potential as drug lead compounds and developing novel methods for their synthesis .

properties

IUPAC Name

1-oxo-3H-2-benzofuran-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c10-8(11)5-2-1-3-6-7(5)4-13-9(6)12/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNXTCQFKJLUEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2C(=O)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563516
Record name 1-Oxo-1,3-dihydro-2-benzofuran-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isobenzofurancarboxylic acid, 1,3-dihydro-1-oxo-

CAS RN

4792-27-2
Record name 1-Oxo-1,3-dihydro-2-benzofuran-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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